molecular formula C12H14BrNO2 B8776825 4-Bromo-N-(tetrahydro-pyran-4-yl)benzamide

4-Bromo-N-(tetrahydro-pyran-4-yl)benzamide

Cat. No. B8776825
M. Wt: 284.15 g/mol
InChI Key: QKJMQQGHPQOIBQ-UHFFFAOYSA-N
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Patent
US08754095B2

Procedure details

The title compound was prepared in substantially the same way as intermediate (iv) by coupling of tetrahydropyran-4-yl amine with 4-bromobenzoic acid to give 0.65 g (100% yield) as white solid.
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.[Br:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1>>[Br:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH:7][CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 0.65 g (100% yield) as white solid

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC2CCOCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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